2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane
Description
2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane is a spirocyclic compound characterized by a fused bicyclic structure with a 1-oxa (oxygen-containing) ring and a carbocyclic ring. The iodomethyl group at position 2 and the methyl group at position 8 introduce distinct electronic and steric properties, making this compound a candidate for medicinal chemistry and synthetic applications. Spiro compounds like this are prized for their conformational rigidity, which enhances binding specificity in biological systems .
Properties
IUPAC Name |
2-(iodomethyl)-8-methyl-1-oxaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19IO/c1-9-2-5-11(6-3-9)7-4-10(8-12)13-11/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVQEWLEBNIPLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)CCC(O2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the iodination of a spirocyclic precursor using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a controlled level to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or to alter the oxidation state of other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as triethylamine.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of spirocyclic derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized spiro compounds.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane":
8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane
- Chemistry : It serves as a building block in synthesizing complex molecules, particularly in developing pharmaceuticals and agrochemicals.
- Biology : Its unique structure makes it useful for studying enzyme interactions and protein-ligand binding.
- Industry : It is used in developing advanced materials like polymers and coatings due to its unique chemical properties.
Biological Activity of 8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane (based on preliminary studies):
- Antimicrobial Properties : It may have antimicrobial activity against various bacterial strains, possibly due to its structure enhancing membrane permeability.
- Enzyme Inhibition : The fluorine and iodine atoms may influence its interaction with enzymes, potentially acting as inhibitors in biochemical pathways.
- Cytotoxicity : It can induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent.
Mechanisms of action (believed to involve):
- Receptor Binding : The compound may bind to specific receptors or enzymes in cells, modulating their activity.
- Membrane Disruption : Its unique structure allows interaction with lipid membranes, potentially increasing permeability and causing cellular effects.
Other spirocyclic compounds mentioned in the search results include:
Mechanism of Action
The mechanism by which 2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 2-(iodomethyl)-8-methyl-1-oxaspiro[4.5]decane are best understood through comparisons with analogous spirocyclic derivatives. Below is a detailed analysis, supported by data tables and research findings.
Structural Variations and Heteroatom Influence
Spiro[4.5]decane derivatives often differ in substituents and heteroatom placement. For example:
- 2-Ethyl-7-methyl-1,6-dioxaspiro[4.5]decane (from Bactrocera kraussi rectal glands) contains two oxygen atoms in the spiro system, enhancing hydrogen-bonding capacity compared to the single oxygen in the target compound. This structural difference reduces electrophysiological activity in biological systems, as observed in pheromone studies .
- 8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane () features an azide group, enabling click chemistry applications, whereas the iodomethyl group in the target compound favors alkylation or cross-coupling reactions.
Functional Group Impact on Reactivity and Binding
- tert-Butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate () includes a nitrogen atom and a bulky tert-butyl group.
- 1-Oxa-3,8-diazaspiro[4.5]decan-2-one () contains two nitrogen atoms, enabling stronger interactions with residues like D116 in serotonin receptors. The target compound’s single oxygen may limit such interactions but could improve metabolic stability .
Data Table: Key Compounds and Properties
Biological Activity
2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Its ability to undergo various chemical reactions, particularly substitution reactions, positions it as a valuable candidate for drug development and organic synthesis.
Chemical Structure and Properties
The compound features a spirocyclic framework, characterized by the presence of an oxaspiro ring system. The iodomethyl group enhances its reactivity, making it a target for further chemical modifications.
| Property | Value |
|---|---|
| Molecular Formula | C11H19IO |
| Molecular Weight | 294.17 g/mol |
| CAS Number | 2167829-07-2 |
The biological activity of this compound is primarily attributed to its ability to engage in substitution reactions. The iodomethyl group can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of diverse derivatives. This reactivity is crucial for its application in synthesizing biologically active compounds and pharmaceuticals.
Medicinal Chemistry
Research indicates that compounds similar to this compound have been explored for their potential in drug development. The unique spirocyclic structure may influence binding affinity and specificity towards biological targets such as enzymes and receptors, facilitating the design of molecules with desired pharmacological effects.
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical applications. Its ability to undergo oxidation and reduction reactions further expands its utility in synthetic pathways.
Case Studies and Research Findings
- Substitution Reactions : A study demonstrated the successful substitution of the iodomethyl group with various nucleophiles, yielding new derivatives that exhibited enhanced biological activities compared to the parent compound .
- Radical Reactions : Research on radical reactions involving similar spirocyclic compounds highlighted their potential in synthesizing novel biologically active molecules through radical addition mechanisms .
- Pharmaceutical Development : Investigations into the pharmacological properties of related compounds indicated that they possess antimicrobial and anti-inflammatory activities, suggesting that this compound could similarly exhibit beneficial effects in therapeutic contexts.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| tert-Butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane | Contains an azaspiro structure | Potential anticancer properties |
| 8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane | Fluorine substitutions | Enhanced metabolic stability |
| 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane | Dioxaspiro structure | Notable antimicrobial activity |
Q & A
Basic: What are the key safety precautions when handling 2-(iodomethyl)-8-methyl-1-oxaspiro[4.5]decane?
Answer:
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if aerosolization is possible .
- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust. Ensure local exhaust ventilation is functional .
- Emergency Measures : For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes with saline. Seek medical attention if irritation persists .
Basic: What synthetic routes are used to prepare this compound?
Answer:
- Spirocyclic Precursor Alkylation : React a spirocyclic alcohol (e.g., 8-methyl-1-oxaspiro[4.5]decan-2-ol) with methyl iodide under basic conditions (e.g., NaHCO₃ in DMF at 40°C) .
- Cyclization Strategies : Form the spiro ring via intramolecular Williamson ether synthesis, followed by iodination of a methyl precursor using iodine/red phosphorus or HI .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Advanced: How can stereochemical control be achieved during synthesis of its derivatives?
Answer:
- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to induce asymmetry during cyclization .
- Resolution Techniques : Separate diastereomers via chiral HPLC or recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) .
- Computational Modeling : Employ DFT calculations to predict transition states and optimize reaction conditions for desired stereochemistry .
Advanced: What analytical techniques confirm structural integrity and purity?
Answer:
| Technique | Purpose | Key Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm spirocyclic structure and substituent positions | Look for split signals from iodomethyl (-CH₂I, δ ~3.2 ppm) and methyl groups (δ ~1.2 ppm) . |
| Mass Spectrometry (HRMS) | Verify molecular weight (C₁₁H₁₇IO₃: calc. 324.02) and detect impurities . | |
| HPLC-PDA | Assess purity (>95%) and monitor degradation products under stressed conditions (e.g., heat, light) . |
Basic: How should waste containing this compound be disposed of?
Answer:
- Neutralization : Treat iodine-containing waste with sodium thiosulfate to reduce toxicity before disposal .
- Regulatory Compliance : Use licensed hazardous waste contractors for incineration or chemical degradation .
Advanced: How can byproduct formation (e.g., dehalogenated analogs) be minimized?
Answer:
- Reaction Optimization : Use anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the iodomethyl group .
- Temperature Control : Maintain reactions below 50°C to avoid thermal decomposition .
- Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyl groups) to block unintended side reactions .
Basic: What storage conditions ensure compound stability?
Answer:
- Environment : Store in amber vials at -20°C under nitrogen to prevent photodegradation and oxidation .
- Desiccants : Include silica gel packs to mitigate moisture-induced decomposition .
Advanced: How does computational chemistry aid in designing analogs?
Answer:
- DFT Applications : Calculate bond dissociation energies (e.g., C-I bond stability) and predict regioselectivity in substitution reactions .
- Molecular Docking : Screen analogs for potential biological targets (e.g., enzyme active sites) using software like AutoDock Vina .
Basic: What are its applications in medicinal chemistry?
Answer:
- Anticancer Agents : Serve as intermediates for spirocyclic taxane analogs with antineoplastic activity .
- Antimicrobial Scaffolds : Functionalize the iodomethyl group for coupling with bioactive moieties (e.g., quinolones) .
Advanced: How to resolve conflicting NMR data for complex derivatives?
Answer:
- 2D NMR : Use HSQC to correlate ¹H-¹³C signals and NOESY to confirm spatial proximity of substituents .
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectral regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
